molecular formula C19H18N10O4 B11506310 N,N'-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide

N,N'-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide

Cat. No.: B11506310
M. Wt: 450.4 g/mol
InChI Key: ANIKABKEDMWGMJ-UHFFFAOYSA-N
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Description

N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including benzimidazole, oxadiazole, and triazine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Oxadiazole Ring: The benzimidazole intermediate is then reacted with hydrazine and a carboxylic acid derivative to form the oxadiazole ring.

    Attachment of the Triazine Ring: The oxadiazole-benzimidazole intermediate is further reacted with cyanuric chloride under basic conditions to introduce the triazine ring.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis-(acetamido)-pyridine: Shares the diacetamide functional group but lacks the complex ring structure of the target compound.

    N,N,N’,N’-Tetraacetylethylenediamine: Contains multiple acetyl groups but has a simpler structure.

    N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide: Features an acetylamino group but differs significantly in its overall structure.

Uniqueness

N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide is unique due to its combination of benzimidazole, oxadiazole, and triazine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H18N10O4

Molecular Weight

450.4 g/mol

IUPAC Name

N-[4-[1-[(4,6-diacetamido-1,3,5-triazin-2-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18N10O4/c1-9(30)20-16-15(27-33-28-16)17-23-12-6-4-5-7-13(12)29(17)8-14-24-18(21-10(2)31)26-19(25-14)22-11(3)32/h4-7H,8H2,1-3H3,(H,20,28,30)(H2,21,22,24,25,26,31,32)

InChI Key

ANIKABKEDMWGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=NC(=NC(=N4)NC(=O)C)NC(=O)C

Origin of Product

United States

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